molecular formula C4H8N2O4S B014909 (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid CAS No. 80582-09-8

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

Cat. No.: B014909
CAS No.: 80582-09-8
M. Wt: 180.19 g/mol
InChI Key: ISUIVWNWEDIHJD-GBXIJSLDSA-N
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Description

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is a chiral compound with significant interest in various scientific fields. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, and a sulfonic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid typically involves the formation of the azetidine ring followed by the introduction of the sulfonic acid group. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, starting from a β-amino acid derivative, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride, followed by sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is unique due to its combination of an azetidine ring and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIVWNWEDIHJD-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454611
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80582-09-8
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 2
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 3
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 4
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 5
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 6
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

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